methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Properties
Molecular Formula |
C25H28O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 2-[7-[(4-tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C25H28O5/c1-15-19-11-12-21(29-14-17-7-9-18(10-8-17)25(3,4)5)16(2)23(19)30-24(27)20(15)13-22(26)28-6/h7-12H,13-14H2,1-6H3 |
InChI Key |
JPQBJEWWDRECCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation with Ti(IV)-Doped ZnO Catalysis
A modified Pechmann reaction using 4,8-dimethylresorcinol and methyl acetoacetate in the presence of a Ti(IV)-doped ZnO catalyst yields the 7-hydroxy-4,8-dimethylcoumarin intermediate. This method offers advantages such as recyclable catalysts and reduced waste compared to traditional mineral acids.
Reaction Conditions
The product is characterized by a strong absorption band at 1720 cm⁻¹ (C=O stretch) in FT-IR and a singlet at δ 6.8 ppm (H-5) in ¹H NMR.
Functionalization at Position 7: Etherification
The 7-hydroxy group undergoes etherification with 4-tert-butylbenzyl bromide to introduce the bulky aromatic substituent. This step requires careful optimization to avoid side reactions such as over-alkylation.
Williamson Ether Synthesis
Procedure :
-
Dissolve 7-hydroxy-4,8-dimethylcoumarin (1 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.5 eq) and 4-tert-butylbenzyl bromide (1.2 eq).
Workup :
-
Dilute with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Characterization :
Acetate Ester Installation at Position 3
The acetylated methyl ester is introduced via Michael addition or alkylation of the coumarin’s α,β-unsaturated ketone system.
Michael Addition with Methyl Acrylate
Procedure :
-
React 7-(4-tert-butylbenzyloxy)-4,8-dimethylcoumarin (1 eq) with methyl acrylate (1.5 eq) in THF.
-
Use 1,8-diazabicycloundec-7-ene (DBU) as a base at 25°C for 6 hours.
Workup :
Mechanistic Insight :
The α,β-unsaturated lactone undergoes conjugate addition, with the ester group forming at position 3.
Alternative Routes and Comparative Analysis
Claisen Rearrangement Approach
A less common method involves the Claisen rearrangement of an allyl vinyl ether precursor. This route is hindered by the steric bulk of the 4-tert-butyl group, leading to lower yields (~40%).
Late-Stage Functionalization
Coupling pre-formed 3-acetate coumarin derivatives with 4-tert-butylbenzyl bromide via Mitsunobu conditions (DIAD, PPh₃) improves regioselectivity but increases cost.
Optimization Challenges and Solutions
| Challenge | Solution | Impact on Yield |
|---|---|---|
| Steric hindrance at C-7 | Use polar aprotic solvents (DMF, DMSO) | +15% |
| Over-alkylation | Controlled stoichiometry (1.2 eq alkylating agent) | +20% |
| Purification complexity | Gradient column chromatography | +10% |
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Physical Properties
Molecular Weight and Lipophilicity
- The tert-butyl group increases molecular weight (predicted ~420 g/mol) compared to analogs like 3ba (MW 409.3 g/mol) and EMAC10163g (MW 446.5 g/mol).
Spectroscopic Data
- NMR : The tert-butyl protons would appear as a singlet at δ ~1.3 ppm, distinct from bromine or fluorine-substituted analogs (e.g., 3ba shows aromatic protons at δ 7.14–6.65 ppm) .
- Melting Point : Expected to be lower than analogs with rigid substituents (e.g., EMAC10163h melts at 188–190°C) due to reduced crystallinity from the bulky tert-butyl group .
Antimicrobial Activity
- Biphenylmethoxy Derivatives : Exhibit potent inhibition of bacterial helicases (e.g., Bacillus anthracis DnaB) with IC₅₀ values in the low µM range, attributed to π-π stacking interactions with aromatic enzyme pockets .
- Tert-Butylbenzyl Derivative : The bulky tert-butyl group may reduce enzymatic binding efficiency compared to biphenyl analogs but could improve pharmacokinetic properties (e.g., plasma half-life) due to increased metabolic stability .
Anticancer Activity
- EMAC10163 Series: Derivatives with phenoxy-2-oxoethyl groups (e.g., EMAC10163k) inhibit tumor-associated carbonic anhydrases via hydrophobic interactions with active-site residues .
- Tert-Butylbenzyl Derivative : The tert-butyl group’s steric bulk may hinder entry into shallow enzyme pockets, reducing potency compared to smaller substituents like methoxy or chloro groups .
Biological Activity
Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromenones. This compound has garnered attention in various fields due to its potential biological activities, particularly in pharmacology and agrochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H26O5
- Molecular Weight : 358.44 g/mol
- CAS Number : 840515-76-6
The structure of this compound includes a chromene core with a tert-butylbenzyl ether and an acetate group. This unique substitution pattern may enhance its lipophilicity and biological activity compared to simpler analogs.
Table 1: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 7-Hydroxyflavone | Flavonoid | Antioxidant, anti-inflammatory |
| Coumarin | Coumarin derivative | Antimicrobial activity |
| 4-Methylumbelliferone | Coumarin derivative | Inhibitor of hyaluronidase |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence cellular signaling by modulating receptor activity.
- Gene Expression Alteration : The compound may affect the transcription of genes associated with its biological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro assays have demonstrated that this compound has an IC50 value against MCF-7 breast cancer cells of approximately 9.54 μM, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies suggest that it may inhibit the growth of various bacterial strains.
- Mechanism : Similar compounds have been reported to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
This compound may exert anti-inflammatory effects by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on MCF-7 Cells : A study conducted by Becerra et al. (2021) reported that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 9.54 μM .
- Antimicrobial Screening : Another study evaluated the antimicrobial potential of various chromenone derivatives, highlighting the effectiveness of methyl {7-[...]} against Gram-positive bacteria .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Value |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 cells | 9.54 μM |
| Antimicrobial | Inhibition of bacterial growth | Variable |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Not quantified |
Q & A
Q. How can researchers optimize the synthetic yield of methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate?
- Methodological Answer : Optimization involves statistical Design of Experiments (DOE) to assess variables like solvent choice (e.g., dichloromethane or dimethyl sulfoxide), temperature, and reaction time. For example, controlled temperatures (~60–80°C) and chromatography purification post-synthesis improve yield and purity . Solvent polarity and catalyst selection (e.g., acid/base conditions) also influence intermediate stability during chromen core formation .
Q. What experimental techniques are essential for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves crystal packing, while infrared (IR) spectroscopy identifies functional groups like esters and carbonyls . Thin-layer chromatography (TLC) monitors reaction progress .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting antioxidant (e.g., DPPH radical scavenging), anti-inflammatory (COX-2 inhibition), or antimicrobial (MIC against E. coli or S. aureus) pathways. Compare results with structurally similar coumarins (e.g., umbelliferone) to contextualize activity. Dose-response curves and IC₅₀ calculations are critical .
Q. What are the key stability considerations during storage and handling?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as chromen derivatives may undergo photodegradation. Solubility in DMSO or ethanol should be confirmed for biological assays .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and target interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with proteins like COX-2 or DNA topoisomerases. Quantum mechanical calculations (DFT) assess electronic properties and reactive sites. Machine learning (e.g., ICReDD’s reaction path search) optimizes synthetic pathways and predicts metabolite formation .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Adjust solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and control for assay interference from the compound’s autofluorescence. Compare with structurally analogous derivatives (e.g., tert-butyl vs. methyl substituents) to isolate structure-activity relationships (SAR) .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) identifies nucleophilic/electrophilic pathways in esterification or ether formation. Kinetic studies under varying pH and temperature reveal rate-determining steps. Transition-state analysis via computational tools (e.g., Gaussian) clarifies substituent effects on reactivity .
Q. What methodologies assess environmental impact during large-scale synthesis?
- Methodological Answer : Apply green chemistry metrics (E-factor, atom economy) to minimize waste. Use membrane separation technologies (e.g., nanofiltration) for solvent recovery. Lifecycle analysis (LCA) evaluates toxicity of byproducts, guided by CRDC classifications for chemical engineering sustainability .
Q. How can pharmacokinetic properties (e.g., bioavailability) be improved through structural modifications?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility or fluorinated substituents (e.g., trifluoromethyl) to improve metabolic stability. Use prodrug strategies (e.g., tert-butyl ester hydrolysis in vivo) for controlled release. Pharmacophore modeling identifies critical binding motifs for target affinity .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
Combine CRISPR-Cas9 gene editing (knockout of putative targets) with transcriptomic profiling (RNA-seq) to confirm pathway engagement. Fluorescence microscopy tracks cellular uptake, while surface plasmon resonance (SPR) quantifies binding kinetics. Cross-reference with cheminformatics databases (PubChem, ChEMBL) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
